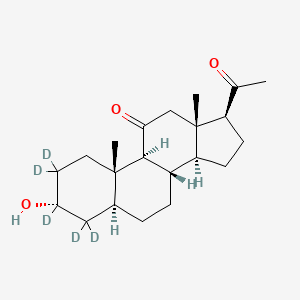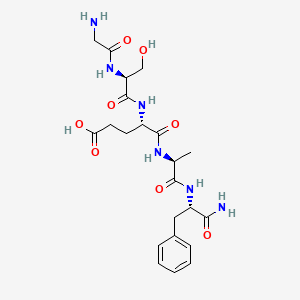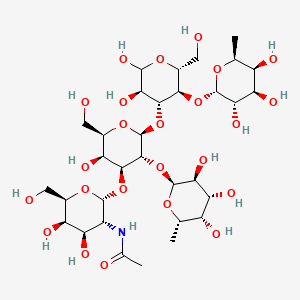![molecular formula C8H7NOS B590916 5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole CAS No. 132804-43-4](/img/structure/B590916.png)
5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of D-glucose as a starting material, which undergoes a series of reactions such as protection, oxidation, and olefination . The reaction conditions often involve the use of catalysts like Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using eco-friendly and cost-effective routes. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaIO4.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: NaIO4 is commonly used for oxidation reactions.
Reduction: Reducing agents like NaBH4 can be employed.
Substitution: Conditions vary depending on the substituents involved, but typically involve the use of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiadiazole: A similar heterocyclic compound with sulfur instead of oxygen.
Oxadiazole: Another related compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole is unique due to its specific structural features, such as the presence of an epithiometheno group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
132804-43-4 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 |
InChI |
InChI=1S/C8H7NOS/c1-2-7-8-6(3-9-10-8)5(1)4-11-7/h3-4,9H,1-2H2 |
InChI Key |
GWCXXQGLRDLNPG-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CNO3)C1=CS2 |
Synonyms |
4,7-Ethano-2H-thiopyrano[4,3-d]isoxazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)

